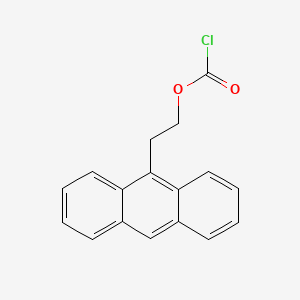
Triethylaluminum
Descripción general
Descripción
Triethylaluminum is an organoaluminum compound. It is a colorless liquid that requires careful handling because it is highly pyrophoric, igniting immediately upon exposure to air or water . It is often prepared and immediately used in the same chemical plant to prevent exposure to air and water . It is used as a co-catalyst in the industrial production of polyethylene and for the production of medium chain alcohols . It is also used as a catalyst in Ziegler-Natta polymerization process for vinyl, olefin, diene polymerizations and linear oligomerization and cyclization of unsaturated hydrocarbons .
Synthesis Analysis
Triethylaluminum can be formed via several routes. The discovery of an efficient route was a significant technological achievement. The multistep process uses aluminum metal, hydrogen gas, and ethylene, summarized as follows :
Triethylaluminum can also be generated from ethylaluminium sesquichloride (Al_2Cl_3Et_3), which arises by treating aluminum powder with chloroethane. Reduction of ethylaluminium sesquichloride with an alkali metal such as sodium gives triethylaluminum .
Molecular Structure Analysis
Triethylaluminum is one of the simplest examples of an organoaluminium compound. Despite its name, the compound has the formula Al2(C2H5)6 (abbreviated as Al2Et6 or TEA). This colorless liquid is pyrophoric . The structure and bonding in Al2R6 and diborane are analogous (R = alkyl). The Al-C (terminal) and Al-C (bridging) distances are 1.97 and 2.14 Å, respectively .
Chemical Reactions Analysis
Triethylaluminum reacts violently with water, alcohols, phenols, amines, carbon dioxide, sulfur oxides, nitrogen oxides, halogens, and halogenated hydrocarbons, causing fire and explosion hazards .
Physical And Chemical Properties Analysis
Triethylaluminum is a colorless transparent liquid at normal temperature and pressure. It reacts with water, ammonia, ethanol, and hydrogen chloride. It is soluble in ethane, heptane, and other aliphatic saturated hydrocarbons and toluene, dimethyl benzene, and other aromatic hydrocarbons .
Aplicaciones Científicas De Investigación
Polymerization Catalyst in Polyethylene Production
TEA is widely used as a co-catalyst in the industrial production of polyethylene , which is one of the most common plastics used today. It is involved in the Ziegler-Natta polymerization process, where it helps in the polymerization of ethylene to form long chains of polyethylene. This process is crucial for creating various grades of polyethylene with different properties suitable for a range of applications from packaging films to high-strength pipes .
Synthesis of Medium Chain Alcohols
In the chemical industry, TEA serves as a catalyst for the production of medium chain alcohols . These alcohols are important intermediates in the synthesis of detergents, plasticizers, and lubricants. The ability of TEA to facilitate the formation of these alcohols makes it a valuable asset in organic synthesis .
Olefin Polymerization
TEA is employed in the Ziegler-Natta catalyst systems for the polymerization of olefins beyond ethylene, such as propylene and butene. This application is significant for producing a variety of polyolefin plastics, which are used in a multitude of products including automotive parts, textiles, and household goods .
Linear Oligomerization and Cyclization
Researchers utilize TEA in the linear oligomerization and cyclization of unsaturated hydrocarbons. This process is essential for creating cyclic compounds and longer carbon chains, which are foundational structures in pharmaceuticals and specialty chemicals .
Ethylene Gas Production
TEA acts as a catalyst in the production of ethylene gas , which is a critical starting material in the manufacture of polyvinyl chloride (PVC), polystyrene (PS), and antifreeze. The role of TEA in this process underscores its importance in the broader chemical industry .
Growth of Longer Chain Aluminum Alkyls
In scientific research, TEA is used to promote the chain growth of ethylene and the formation of longer chain aluminum alkyls. These compounds have applications in various chemical reactions and processes, including as intermediates in organic synthesis and materials science .
Aluminum Plating
TEA finds an application in the aluminum plating process. It is used to deposit aluminum on various substrates, which is a technique employed in the electronics industry for creating conductive pathways and in the aerospace industry for corrosion-resistant coatings .
Research Use in Organometallic Chemistry
As an organometallic compound, TEA is a subject of study in its own right within the field of organometallic chemistry . Researchers explore its reactivity and potential as a building block for more complex molecules, which can lead to new catalysts and materials .
Mecanismo De Acción
Target of Action
Triethylaluminum (TEA) is an organoaluminum compound . It is primarily targeted in industrial chemical processes, where it is used as a catalyst or co-catalyst . The primary targets of TEA are the reactants in these processes, where it facilitates or accelerates chemical reactions .
Mode of Action
TEA interacts with its targets (reactants) by donating or accepting electrons, thereby facilitating chemical reactions . This interaction alters the electronic configuration of the reactants, enabling them to undergo reactions that they otherwise would not .
Biochemical Pathways
TEA is involved in various industrial chemical processes. For instance, it is prepared from aluminum, hydrogen, and ethylene in a one or two-step process . The exact biochemical pathways affected by TEA can vary depending on the specific chemical process in which it is used .
Pharmacokinetics
It’s important to note that tea is a highly reactive compound that can react violently with water and other substances . Therefore, its bioavailability and distribution would be highly dependent on the specific environmental and handling conditions.
Result of Action
The result of TEA’s action is the facilitation or acceleration of chemical reactions . By interacting with its targets, TEA enables the production of various chemical products. It’s important to note that tea is a highly reactive and pyrophoric substance, meaning it can ignite spontaneously in air .
Action Environment
The action, efficacy, and stability of TEA are highly influenced by environmental factors. For instance, TEA reacts violently with water, alcohols, phenols, amines, carbon dioxide, sulfur oxides, nitrogen oxides, halogens, and halogenated hydrocarbons, causing fire and explosion hazards . Therefore, it must be handled and stored under controlled conditions to prevent unwanted reactions .
Safety and Hazards
Triethyl Aluminum can affect you when breathed in. It can cause severe eye and skin irritation and burns. Breathing Triethyl Aluminum can irritate the nose, throat, and lungs causing coughing, wheezing, and/or shortness of breath . It is a highly flammable and reactive chemical and a dangerous fire and explosion hazard .
Direcciones Futuras
The growth of the Triethylaluminum market could largely be attributed to the chemical industry growth. Diversification of the market towards other industries is less likely to occur over the mid-term forecast period . Therefore, the market is expected to grow by 2 folds over the period of FY2020 – FY2025 .
Propiedades
IUPAC Name |
triethylalumane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H5.Al/c3*1-2;/h3*1H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOITXYVAKOUIBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Al](CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Al | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6026616 | |
| Record name | Triethylaluminum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6026616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Aluminum triethyl appears as a colorless liquid. Flammable gas is produced on contact with water. (USCG, 1999), Liquid, Colorless liquid; [CHRIS] Ignites in air and reacts violently with water; [Sullivan, p. 979] | |
| Record name | ALUMINUM TRIETHYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2397 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Aluminum, triethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethylaluminum | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1582 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
367.9 °F at 760 mmHg (USCG, 1999), 194 °C | |
| Record name | ALUMINUM TRIETHYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2397 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIETHYLALUMINUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4016 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
-63 °F (NFPA, 2010), -63 °F (-53 °C) | |
| Record name | ALUMINUM TRIETHYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2397 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIETHYLALUMINUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4016 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Miscible with saturated hydrocarbons | |
| Record name | TRIETHYLALUMINUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4016 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.836 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.832 @ 25 °C | |
| Record name | ALUMINUM TRIETHYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2397 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIETHYLALUMINUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4016 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.02 [mmHg], 2.6X10-2 mm Hg @ 25 °C /Extrapolated/ | |
| Record name | Triethylaluminum | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1582 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TRIETHYLALUMINUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4016 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Triethylaluminum | |
Color/Form |
Colorless liquid | |
CAS RN |
97-93-8 | |
| Record name | ALUMINUM TRIETHYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2397 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Triethylaluminum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethylaluminum | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum, triethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethylaluminum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6026616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethylaluminium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.382 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHYLALUMINUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H426E9H3TT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIETHYLALUMINUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4016 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-51 °F (USCG, 1999), -52.5 °C (freezing point) | |
| Record name | ALUMINUM TRIETHYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2397 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIETHYLALUMINUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4016 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-(diaminomethylidene)-9-oxo-1-azatricyclo[6.5.1.04,14]tetradeca-2,4,6,8(14)-tetraene-2-carboxamide;methanesulfonic acid;hydrate](/img/structure/B1256250.png)




![6beta-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylic acid](/img/structure/B1256261.png)

![(oxiran-2-yl)methyl 2-{6-[(oxiran-2-yl)methoxy]-3-oxo-3H-xanthen-9-yl}benzoate](/img/structure/B1256264.png)



![Pyrrolo[2,1-a]isoquinoline](/img/structure/B1256269.png)
![2-(3,4-dichlorophenyl)-N-[(1R,2R)-5-methoxy-2-pyrrolidin-1-yl-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylacetamide;methanesulfonic acid](/img/structure/B1256270.png)
